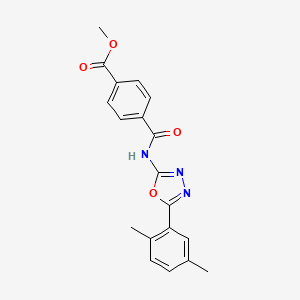
Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a total of 43 atoms, including 20 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The compound contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 urea (-thio) derivative .科学的研究の応用
Synthesis and Mesomorphic Behaviors
Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, under study for its mesomorphic behaviors, has been synthesized and characterized, revealing distinct phase behaviors. For instance, derivatives of 1,3,4-oxadiazole, including cholesteryl and methyl benzoate types, demonstrated cholesteric and nematic/smectic A mesophases, respectively, highlighting the compound's potential in developing materials with tunable optical properties (Han et al., 2010).
Photo-luminescent Property
The photo-luminescent property of 1,3,4-oxadiazole derivatives, which includes the mentioned compound, has been a subject of interest. These compounds exhibit strong blue fluorescence emission and good photoluminescence quantum yields, indicating their potential applications in optical devices and materials science (Han et al., 2010).
Agricultural Applications
In agriculture, the development of nanoparticle systems for the sustained release of agricultural chemicals represents a significant application. While the specific compound was not directly linked to these studies, related research involving carbendazim and tebuconazole integrated into nanoparticle carriers highlights the broader potential of utilizing chemical derivatives for improving the delivery and efficacy of fungicides, thus reducing environmental impact (Campos et al., 2015).
作用機序
The mode of action of a compound generally involves interaction with its target, leading to a change in the target’s activity. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA .
The compound’s effect on biochemical pathways would depend on its specific target and mode of action. It could potentially affect any pathway in which the target is involved .
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized can affect its pharmacokinetics .
The result of the compound’s action would be changes at the molecular and cellular level. This could include changes in gene expression, enzyme activity, or cellular signaling .
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include temperature, pH, the presence of other substances, and the specific characteristics of the biological environment in which the compound is acting .
特性
IUPAC Name |
methyl 4-[[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-4-5-12(2)15(10-11)17-21-22-19(26-17)20-16(23)13-6-8-14(9-7-13)18(24)25-3/h4-10H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUVGQYKVXDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

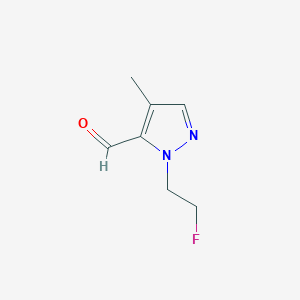
![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)
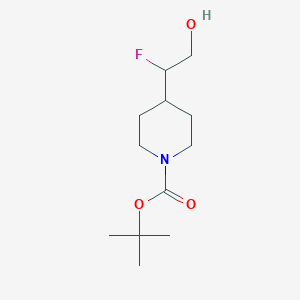

![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)
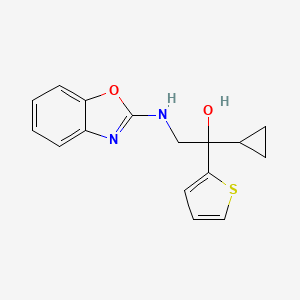
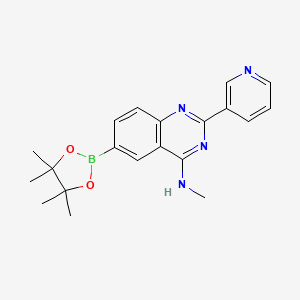
![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)
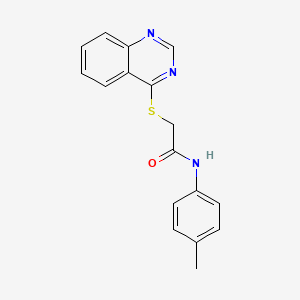
![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)
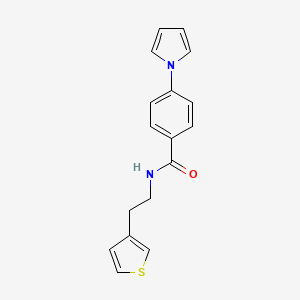
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)